N(2)-Succinylarginine is primarily found in cyanobacteria and other nitrogen-fixing bacteria. It is classified as an acylated amino acid, specifically an N-acyl derivative of arginine. This classification highlights its role in biochemical processes related to amino acid metabolism and nitrogen utilization.
N(2)-Succinylarginine can be synthesized through various methods, primarily involving the acylation of arginine. One common method involves:
The synthesis typically requires careful control of pH and temperature to optimize yield and purity. For instance, using a buffer solution can help maintain the desired pH during the reaction, which is crucial for preventing side reactions.
N(2)-Succinylarginine undergoes several important reactions:
The mechanism of action for N(2)-succinylarginine primarily relates to its role as a substrate in enzymatic reactions:
Relevant data includes melting point ranges and solubility metrics which are essential for practical applications in laboratory settings.
N(2)-Succinylarginine has several scientific applications:
N(2)-Succinyl-L-arginine is systematically named as (2S)-2-(3-Carboxypropanamido)-5-guanidinopentanoic acid, reflecting its derivation from L-arginine. The "N(2)" designation specifies succinylation at the side-chain guanidino nitrogen rather than the α-amino group. Its molecular formula is C₁₀H₁₈N₄O₅, with a monoisotopic mass of 274.1277 Da [6]. The stereocenter at carbon 2 adopts an (S)-configuration, preserving the L-arginine stereochemistry essential for substrate recognition by catabolic enzymes [4] [9]. Key structural identifiers include:
Table 1: Structural Identifiers of N(2)-Succinyl-L-arginine
Property | Value |
---|---|
Canonical SMILES | C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N |
Isomeric SMILES | C(CC@@HNC(=O)CCC(=O)O)CN=C(N)N |
InChI Key | UMOXFSXIFQOWTD-UHFFFAOYSA-N |
CAS Registry Number | 2478-02-6 |
The succinyl moiety (-CO-CH₂-CH₂-COO⁻) introduces a carboxylate group that significantly influences the compound’s charge distribution and solubility at physiological pH [6].
N(2)-Succinyl-L-arginine exhibits pH-dependent solubility due to multiple ionizable groups: the α-carboxyl (pKa ≈ 2.1), succinyl carboxyl (pKa ≈ 4.3), and guanidino group (pKa ≈ 12.5). This results in a zwitterionic form at neutral pH with high aqueous solubility (>50 mg/mL) . The compound is unstable under alkaline conditions (pH > 8.5), undergoing gradual hydrolysis of the succinyl-guanidino bond. Thermal degradation occurs above 60°C, necessitating storage at -20°C for long-term stability .
Table 2: Physicochemical Properties
Parameter | Value/Range | Condition/Note |
---|---|---|
Molecular Weight | 274.27 g/mol | - |
Melting Point | Not determined | Decomposes before melting |
Solubility | >50 mg/mL | In aqueous buffer (pH 7.0) |
pKa Values | 2.1 (α-COOH) | Estimated via analogy to arginine derivatives |
4.3 (succinyl-COOH) | ||
12.5 (guanidino) | ||
Stability | 24 hours | pH 7.0, 25°C |
<1 hour | pH 9.0, 25°C |
In prokaryotes, N(2)-succinyl-L-arginine is biosynthesized through an energy-dependent succinyl transfer reaction. Arginine N-succinyltransferase (EC 2.3.1.-) catalyzes the condensation of L-arginine with succinyl-CoA, forming N(2)-succinyl-L-arginine and CoA-SH. This enzyme exists as a heterodimer (AruAI/AruAII) in Pseudomonas aeruginosa, encoded by the aruG and aruF genes [2]. In Escherichia coli, a homologous astA-encoded transferase performs the same function but with distinct kinetic parameters (Kₘ for arginine: 35 μM in P. aeruginosa vs. 22 μM in E. coli) [4] [7]. The reaction is irreversible and serves as the committing step for the arginine succinyltransferase (AST) catabolic pathway:
L-Arginine + Succinyl-CoA → N(2)-Succinyl-L-arginine + CoA-SH
This pathway dominates arginine catabolism under nitrogen-limited aerobic conditions, accounting for >97% of arginine utilization flux in E. coli [4].
The AST pathway is genetically organized into conserved operons regulated by nitrogen availability. In P. aeruginosa, the aru cluster (aruCFGDBE) forms three transcriptional units controlled by the ArgR regulator, an AraC-type DNA-binding protein activated by arginine [2] [7]:
Table 3: Enzymatic Steps in the AST Pathway
Gene | Enzyme | Reaction | Product |
---|---|---|---|
aruF/G | Arginine N-succinyltransferase | Succinyl-CoA + L-arginine → CoA + N(2)-succinyl-L-arginine | N(2)-Succinyl-L-arginine |
aruD | N-succinylarginine dihydrolase | N(2)-succinyl-L-arginine + 2H₂O → N(2)-succinyl-L-ornithine + 2NH₄⁺ + CO₂ | N(2)-Succinyl-L-ornithine |
aruC | N-succinylornithine aminotransferase | N(2)-succinyl-L-ornithine + α-ketoglutarate ↔ N(2)-succinyl-L-glutamate semialdehyde + L-glutamate | Succinylglutamate semialdehyde |
aruB | N-succinylglutamate dehydrogenase | N(2)-succinyl-L-glutamate semialdehyde + NAD⁺ → N-succinyl-L-glutamate + NADH | N-succinyl-L-glutamate |
aruE | N-succinylglutamate desuccinylase | N-succinyl-L-glutamate → succinate + L-glutamate | L-Glutamate |
In E. coli, the homologous astCADBE operon is regulated by NtrC under nitrogen limitation and ArgR under arginine excess. Crystal structures of E. coli AstB (N-succinylarginine dihydrolase, PDB: 1YNH, 1YNI) reveal a homodimeric architecture with a catalytic pocket accommodating the succinyl-guanidino moiety [3] [9] [10]. Mutational studies confirm that residues Cys264 and Asn145 are essential for dihydrolase activity, hydrolyzing the substrate in two steps via a covalently bound tetrahedral intermediate [8].
Table 4: Comparative Organization of AST Pathway Genes
Organism | Gene Cluster | Regulator | Induction Signal | Unique Features |
---|---|---|---|---|
Pseudomonas aeruginosa | aruCFGDBE | ArgR | Arginine + aerobic conditions | Heterodimeric transferase (AruF/AruG) |
Escherichia coli | astCADBE | NtrC + ArgR | Nitrogen starvation | Homodimeric transferase (AstA) |
Klebsiella aerogenes | astCADBE | NtrC | Nitrogen starvation | Lacks ArgR-mediated superinduction |
Divergent pathways exist in other bacteria: Pseudomonas utilizes the arginine transaminase (ATA) pathway (aruH/aruI) as a backup under AST impairment [7], while cyanobacteria employ ArgZ dihydrolase for direct arginine-to-ornithine conversion [8]. However, the AST pathway remains evolutionarily favored in Enterobacteriaceae for nitrogen recycling due to its high ammonia yield.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: